molecular formula C10H9FO3 B13028326 Ethyl 2-fluoro-6-formylbenzoate

Ethyl 2-fluoro-6-formylbenzoate

Cat. No.: B13028326
M. Wt: 196.17 g/mol
InChI Key: ACUXUUCNAOEHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-6-formylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the second position and a formyl group at the sixth position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-6-formylbenzoate typically involves the esterification of 2-fluoro-6-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-fluoro-6-formylbenzoic acid+ethanolacid catalystethyl 2-fluoro-6-formylbenzoate+water\text{2-fluoro-6-formylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-fluoro-6-formylbenzoic acid+ethanolacid catalyst​ethyl 2-fluoro-6-formylbenzoate+water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-6-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-fluoro-6-carboxybenzoic acid.

    Reduction: Ethyl 2-fluoro-6-hydroxymethylbenzoate.

    Substitution: Ethyl 2-substituted-6-formylbenzoate derivatives.

Scientific Research Applications

Ethyl 2-fluoro-6-formylbenzoate has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: Fluorinated compounds are often used in biological studies due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-6-formylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through various pathways:

    Molecular Targets: The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, leading to increased potency and selectivity.

    Pathways Involved: The formyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-fluoro-6-formylbenzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It may have different physical and chemical properties.

    Ethyl 2-fluoro-5-formylbenzoate: Similar structure but with the formyl group at the fifth position. This positional isomer may exhibit different reactivity and applications.

Uniqueness: this compound is unique due to the specific positioning of the fluorine and formyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also contributes to its distinct properties compared to other esters.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 2-fluoro-6-formylbenzoate

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3

InChI Key

ACUXUUCNAOEHOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.